Givinostat's core mechanism involves inhibiting Class I and II histone deacetylases (HDACs) [1] [2]. In DMD, HDAC activity is constitutively increased, leading to a more closed chromatin structure and repression of genes crucial for muscle repair [3] [4]. This compound inhibits these HDACs, particularly targeting HDAC1, HDAC2, HDAC3, and HDAC8 [1] [4].
The diagram below summarizes this multi-targeted mechanism of action.
This compound's multi-targeted mechanism of action in DMD.
The following table summarizes the inhibitory concentration (IC₅₀) of this compound against specific HDAC enzymes.
| HDAC Class | Specific HDAC | IC₅₀ (nM) | Biological Consequence in DMD |
|---|---|---|---|
| Class I [1] | HDAC1 | 198 nM | Modulates transcription of key genes involved in myogenesis and control of fibrosis [4]. |
| Class I [1] | HDAC3 | 157 nM | Regulates inflammatory pathways and muscle metabolism [4]. |
| Class I [4] | HDAC8 | Targeted (specific IC₅₀ not detailed) | Promotes myoblast differentiation; its selective inhibition can rescue DMD phenotype in models [4]. |
| Class II [1] | Primarily Class II | Active (specific IC₅₀ not detailed) | Contributes to the regulation of muscle fiber type and differentiation [3]. |
Preclinical studies in DMD murine models provide evidence for this compound's efficacy in improving muscle function and histology.
The efficacy of this compound in humans is supported by clinical trials, leading to its FDA approval in 2024 for patients aged 6 and older [3] [7] [8].
The table below summarizes key efficacy outcomes from the EPIDYS trial.
| Functional Assessment | Result with this compound | Result with Placebo |
|---|---|---|
| 4-Stair Climb (primary endpoint) | +1.25 seconds [7] [4] | +3.03 seconds [7] [4] |
| North Star Ambulatory Assessment (NSAA) Total Score | -2.66 points [4] | -4.58 points [4] |
| Time to Rise from Floor | +9.33 seconds [4] | +12.61 seconds [4] |
| 6-Minute Walk Test | -38.4 meters [4] | -48.4 meters [4] |
For researchers and clinicians, understanding the practical aspects of this compound is crucial.
This compound primarily functions by inhibiting zinc-dependent Class I and Class II HDACs [1] [2]. The table below summarizes its targets based on current evidence:
| HDAC Class | Specific Members | Evidence for this compound Inhibition |
|---|---|---|
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Supported by mechanistic data and its classification as a pan-HDAC inhibitor [1] [2] [3]. |
| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Inhibition inferred from its pan-HDAC activity and functional studies in DMD [1] [3]. |
| Class IIb | HDAC6, HDAC10 | Inhibition inferred from its pan-HDAC activity [1] [3]. |
| Class III | SIRT1-7 (NAD+-dependent) | Not targeted, as this compound inhibits zinc-dependent HDACs [4] [5]. |
| Class IV | HDAC11 | Status unclear; may be inhibited due to its zinc-dependent nature [5]. |
| Other Non-HDAC Targets | CGGBP1 (DNA-binding protein), JAK2 [2] [6] | Research indicates this compound can directly inhibit CGGBP1-DNA interaction and is annotated as a JAK2 inhibitor [2] [6]. |
Epigenetic Regulation via Histone Acetylation
Regulation of Non-Histone Proteins HDACs also deacetylate numerous non-histone proteins [4]. This compound-induced HDAC inhibition increases acetylation of key signaling proteins:
This broad activity underpins this compound's multi-targeted therapeutic effects.
In DMD, constitutive HDAC overactivity contributes to failed muscle regeneration, chronic inflammation, and fibrosis [1]. This compound's multi-targeted action addresses these pathological processes as shown in the following pathway:
This compound's multi-targeted mechanism of action in DMD. HDAC inhibition leads to epigenetic and signaling changes that improve muscle pathology.
Key therapeutic effects in DMD models include [1] [7] [8]:
The efficacy of an HDAC inhibitor is characterized by its potency against different HDAC classes. The following table summarizes key quantitative data from preclinical studies, primarily in DMD murine models:
| HDAC Class | Experimental Measure | Reported Outcome/Value |
|---|---|---|
| Efficacy (in vivo) | Optimal dose range (mdx mice) | 5 - 10 mg/kg/day [7] |
| Effective dose (mdx mice) | 5 mg/kg/day [8] | |
| Functional Outcomes | Maximal normalized grip strength | Increased to levels comparable to healthy mice [8] |
| Fibrotic area reduction | Significant reduction in skeletal muscle [8] | |
| Cross-sectional area (CSA) | Significant increase in myofibers [8] | |
| Pharmacokinetics | Apparent elimination half-life (human) | ~6 hours [2] |
| Time to steady-state (human) | 5-7 days (with twice-daily dosing) [2] |
For researchers aiming to validate this compound's activity, here are key methodologies from published preclinical studies.
1. In Vivo Dosing and Treatment Protocol [7]
2. Functional Assessment: Exhaustion Treadmill Test [7]
3. Histological and Morphometric Analysis [7]
This compound represents a promising multi-targeted therapeutic agent. Its development for DMD demonstrates how targeting Class I and II HDACs can address complex disease pathologies beyond oncology.
Givinostat is an orally administered inhibitor of class I and II HDAC enzymes. Its therapeutic effects in DMD are mediated through addressing several core pathological processes [1] [2] [3].
The diagram below illustrates the multi-targeted mechanism of action by which this compound counteracts the pathological cascade in DMD.
This compound's multi-targeted mechanism counteracts DMD pathology.
Epigenetic Regulation & Muscle Regeneration: In dystrophic muscle, disrupted dystrophin-associated glycoprotein complex (DAPC) leads to constitutive overactivity of HDACs. This represses transcription of muscle repair factors (e.g., follistatin, IGF-1) and impairs muscle stem cell differentiation [3]. This compound inhibits HDACs, restoring the epigenetic balance and promoting the expression of pro-regenerative genes [1] [3].
Anti-inflammatory Effects: this compound reduces production of key pro-inflammatory cytokines, including TNF, IL-1α, IL-1β, and IL-6 [2] [3]. This helps resolve the chronic inflammation characteristic of DMD muscle.
Anti-fibrotic & Metabolic Modulation: By inhibiting HDACs, this compound influences fibro-adipogenic progenitor (FAP) cell differentiation, reducing the conversion of muscle tissue into fibrotic and adipose tissue [3]. It also positively regulates the epigenetic profile of the PGC-1α promoter, supporting mitochondrial biogenesis and improving the function of oxidative muscle fibers [4].
The approval of this compound was primarily based on an 18-month, multicenter, randomized, double-blind, placebo-controlled Phase 3 study (EPIDYS, NCT02851797) [2] [5].
Table 1: Key Efficacy Outcomes from the Phase 3 EPIDYS Trial (18 Months) [4] [5]
| Functional Endpoint | This compound + Corticosteroids (n=118) | Placebo + Corticosteroids (n=61) | Treatment Effect |
|---|
| 4-Stair Climb (4SC) Primary Endpoint | +1.25 seconds | +3.03 seconds | Statistically significant less decline | | North Star Ambulatory Assessment (NSAA) Secondary Endpoint | Less worsening | Greater worsening | Nominally significant (not statistically significant after pre-specified adjustment) |
The study enrolled 179 ambulant males aged 6 years and older with a genetically confirmed DMD diagnosis who were on a stable corticosteroid regimen [4] [2]. The primary analysis population was defined based on a pre-specified range of baseline muscle fat fraction measured by MRI [4]. Only 2% of patients discontinued the study due to adverse reactions [4].
For professionals, the key methodologies from the pivotal clinical trial and recent analyses are detailed below.
1. Primary Efficacy Assessment: 4-Stair Climb (4SC)
2. Secondary Functional Assessment: North Star Ambulatory Assessment (NSAA)
3. Pharmacodynamic & Disease Progression Biomarker: Vastus Lateralis Fat Fraction (VLFF)
4. Flexible Dosing Strategy in EPIDYS Trial
Safety Overview The most common adverse reactions are primarily gastrointestinal and hematological [7] [4].
Table 2: Common Adverse Reactions (≥5%) in the Pivotal Trial [4] [8]
| Adverse Reaction | This compound (n=118) | Placebo (n=61) |
|---|---|---|
| Diarrhea | 37% | 20% |
| Abdominal Pain | 34% | 25% |
| Thrombocytopenia | 33% | 0% |
| Nausea/Vomiting | 32% | 18% |
| Hypertriglyceridemia | 23% | Not Specified |
Serious warnings include dose-related thrombocytopenia, elevated triglycerides, gastrointestinal disturbances (diarrhea, vomiting), and QTc prolongation [7] [8]. The prescribing information mandates regular monitoring of platelet counts and triglyceride levels before and during treatment, with dose modification or discontinuation protocols for managing these events [8] [5].
Pharmacokinetic Profile [9]
This compound represents a significant advancement as a first-in-class, nonsteroidal therapy for DMD. Its multi-targeted mechanism addresses key pathological processes like failed regeneration, chronic inflammation, and fibrosis.
Recent data presented in 2025 continue to inform its clinical use, with analyses on flexible dosing, characterization of thrombocytopenia, and correlations between VLFF and functional outcomes [6]. The European Medicines Agency (EMA) granted a conditional marketing authorization for Duvyzat in the EU in June 2025, requiring further studies to confirm long-term efficacy and safety [10].
For research and development purposes, the methodologies from foundational studies are crucial for replicating or designing experiments with givinostat.
This protocol assessed this compound's efficacy against highly resistant cancer stem cells.
This study compared the immunomodulatory signatures induced by different classes of epigenetic drugs in melanoma.
Recent analyses from the clinical development of this compound in DMD provide concrete efficacy and safety data, valuable for a comprehensive profile of the drug.
| Study / Analysis Focus | Key Quantitative Findings |
|---|
| Phase 3 EPIDYS Trial (Flexible Dosing) [3] [4] | At 72 weeks, the placebo-corrected difference in 4-stair climb (4SC) time was:
The diagrams below illustrate the core mechanism of action of this compound and its investigated role in cancer therapy based on the search results.
This compound inhibits HDACs, preventing histone deacetylation. This promotes an open chromatin state that facilitates gene transcription [1] [6].
In cancer research, this compound shows context-specific effects: it directly kills glioblastoma stem cells while upregulating immune genes in melanoma, suggesting potential for combination immunotherapy [2] [1].
The therapeutic effects of givinostat in DMD stem from its activity as a pan-HDAC inhibitor. The diagram below illustrates the core molecular and pathological pathways it influences.
This compound's multi-targeted mechanism of action in DMD.
The tables below summarize key quantitative data from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Preclinical Data (Rat, 10 mg/kg oral) | Clinical Data (Human, therapeutic dose) |
|---|---|---|
| Bioavailability | Not fully determined (study established assay) [7] | Not fully determined [3] |
| Tmax | Information not explicitly stated in results | 2-3 hours [3] |
| Protein Binding | Information not explicitly stated in results | ~96% [3] |
| Apparent Half-life (t1/2) | In vitro metabolic t1/2: 92.87 min (in rat liver microsomes) [7] | ~6 hours [3] |
| Clearance (CL) | In vitro intrinsic CL: 14.92 μL/min/mg protein (slow) [7] | Apparent oral CL: 121 L/h [3] |
| Steady-State | Information not available for rats | Achieved in 5-7 days (with twice-daily dosing) [3] |
| Food Effect | Information not available for rats | High-fat meal increases AUC by 40% [3] |
Table 2: Efficacy Outcomes from Preclinical and Clinical Studies
| Model / Study | Dose & Regimen | Key Efficacy Outcomes |
|---|---|---|
| mdx mice (Preclinical) [5] | 1, 5, 10 mg/kg/day (oral gavage) for 3.5 months | Dose-dependent improvement: 5-10 mg/kg optimal. Increased muscle fiber CSA, reduced fibrosis/inflammation, improved endurance [5]. |
| mdx & D2.B10 mice (Preclinical) [4] | 4 dose levels for 15 weeks | Improved muscle function: Increased normalized grip strength, reduced run-to-exhaustion time. Reduced fibrosis in skeletal muscles [4]. |
| DMD Patients (Phase 3 Clinical) [6] [8] | Weight-based, oral, twice daily for 18 months | Delayed disease progression: Mean 4-stair climb (4SC) time change: +1.25s (this compound) vs +3.03s (Placebo). Slowed loss of ambulation and other mobility functions [6] [8]. |
The diagram and text below detail a standard in vivo protocol for evaluating this compound in murine DMD models.
Standard in vivo protocol for this compound efficacy assessment.
This compound presents a promising, multi-targeted pharmacological approach for DMD. Its efficacy in improving muscle histology and function in preclinical models, coupled with positive clinical trial results, underscores its potential. The established bioanalytical methods and detailed preclinical protocols provide a robust framework for ongoing and future research and development.
This compound is an orally administered, small-molecule inhibitor of histone deacetylases (HDACs), approved for treating Duchenne Muscular Dystrophy (DMD) in patients aged 6 years and older [1]. Its mechanism is independent of the specific dystrophin gene mutation [2].
The efficacy and safety of this compound are supported by clinical trials, including the pivotal EPIDYS Phase 3 trial and its open-label extensions [4] [2] [5].
The table below summarizes the primary efficacy findings from the EPIDYS trial and other analyses.
| Endpoint / Analysis | Findings with this compound | Comparison / Significance |
|---|---|---|
| North Star Ambulatory Assessment (NSAA) [4] | 1.9 points higher at 18 months | Placebo group (P=0.03) |
| Muscle Fat Infiltration (via MRI) [4] | 40% lower vs. placebo at 18 months | Significant reduction (P<0.05) |
| 4-Stair Climb (4SC) Time [1] | Mean change: +1.25 seconds at 18 months | Placebo: +3.03 seconds |
| Long-Term Safety [2] | Tolerability profile maintained for up to 8+ years | Consistent with shorter-term studies |
| Efficacy by Age (Post-hoc) [2] | Consistent treatment effect | Observed in age groups 6-7 and >7 years |
A summary of how this compound is processed by the body (pharmacokinetics) and its biological effects (pharmacodynamics) is provided below.
| Property | Profile |
|---|---|
| Bioavailability & Tmax | Absolute bioavailability not determined; Tmax is 2-3 hours post-dose [1]. |
| Food Effect | High-fat meal increases AUC by 40% and delays Tmax [1]. |
| Protein Binding | Highly bound (~96%) to plasma proteins [1]. |
| Metabolism | Extensively metabolized to several inactive metabolites [1]. |
| Half-Life & Clearance | Apparent elimination half-life is ~6 hours; apparent oral clearance is 121 L/h [1]. |
| QTc Prolongation | Can cause QTc interval prolongation; use with caution in patients at risk [1]. |
This compound's safety profile is well-characterized. The most common adverse reactions are gastrointestinal, thrombocytopenia, and hypertriglyceridemia [5].
The following table details the frequency and clinical management of key adverse events.
| Adverse Reaction | Frequency in Trials | Clinical Management |
|---|---|---|
| Thrombocytopenia | 33% of patients [5] | Monitor blood counts (e.g., every 2 weeks for first 2 months); modify dose for confirmed thrombocytopenia [5]. |
| Diarrhea | 37% of patients [5] | Consider antidiarrheal medications; modify dose for moderate/severe cases [5]. |
| Abdominal Pain | 34% of patients [5] | -- |
| Nausea/Vomiting | 32% of patients [5] | Consider antiemetic medications [5]. |
| Hypertriglyceridemia | 23% of patients [5] | Monitor triglycerides (e.g., at 1, 3, 6 months); manage with diet, dose adjustment, or discontinuation if elevated [5]. |
The DOT code below generates a diagram illustrating the proposed molecular pathway of this compound in Duchenne Muscular Dystrophy.
This compound counteracts pathological HDAC activity in DMD muscle cells.
This compound represents a paradigm shift in DMD management as the first non-steroidal drug approved for all genetic variants of the disease [4] [1]. Its mechanism offers a mutation-agnostic approach, targeting the downstream disease pathology of chronic inflammation and impaired muscle regeneration.
For the research community, several areas are of particular interest:
Givinostat operates as a pan-inhibitor of class I and II HDACs. In DMD, the loss of dystrophin leads to constitutive overactivity of HDAC enzymes, which contributes to the core pathological cascade by repressing genes essential for muscle repair and promoting chronic inflammation and fibrosis [1] [2]. This compound's multi-targeted mode of action addresses several key pathological processes:
The diagram below illustrates how this compound counteracts the pathological cascade in DMD.
This compound's multi-targeted mechanism counteracts key pathological pathways in DMD.
The efficacy of this compound is supported by the pivotal Phase 3 EPIDYS trial and other studies. Key findings demonstrate benefits in functional outcomes, muscle preservation, and respiratory function.
| Efficacy Endpoint | Study Details | Key Results (this compound vs. Placebo) | P-value |
|---|---|---|---|
| North Star Ambulatory Assessment (NSAA) | 18-month study in ambulant boys aged 6-17 years [1] [4] | +1.9 points (placebo-corrected difference) [1] [4] | 0.03 [1] [4] |
| Four-Stair Climb (4SC) Time | 18-month study in ambulant boys aged 6-17 years [1] | –1.35 to –2.61 seconds (placebo-corrected difference across doses) [5] | 0.08 (trend, not significant) [1] |
| MRI Muscle Preservation (Vastus Lateralis Fat Fraction) | 18-month study in ambulant boys aged 6-17 years [1] | 40% reduction in fat infiltration [1] | <0.05 [1] |
| Forced Vital Capacity (FVC %-predicted) | Indirect comparison with natural history data (PRO-DMD-01) post-LOA [6] [5] | Slower annual decline (3.6-3.9% vs. 5.6-10.1% on steroids only) [5] | N/A |
Beyond the data in the table, a post-hoc analysis of the EPIDYS trial showed that flexible, weight-based dosing allowed for maintaining efficacy across different dose levels while managing tolerability [6] [5]. Furthermore, the vastus lateralis fat fraction (VLFF) measured by MRI was significantly correlated with functional endpoints like the 4SC and NSAA, establishing it as a clinically meaningful biomarker for assessing treatment response [6] [5].
This compound's safety profile is characterized by manageable but important adverse events that necessitate rigorous clinical monitoring.
| Adverse Event / Safety Concern | Incidence in Clinical Trials | Recommended Management & Monitoring |
|---|---|---|
| Thrombocytopenia | 32.2% of patients (vs. 0% on placebo); all events Grade 1 or 2 (mild/moderate) [6] [5] | Monitor blood counts every 2 weeks for first 2 months, at month 3, and every 3 months thereafter. Dose reduction may be required [6]. |
| Gastrointestinal Disturbances | Diarrhea (37%), Abdominal Pain (34%), Nausea/Vomiting (32%) [6] | Most events are mild to moderate and can be managed with antiemetic/antidiarrheal medications. Dose modification may be needed for persistent symptoms [6] [7]. |
| Hypertriglyceridemia | 23% of patients [6] | Monitor triglycerides at 1, 3, and 6 months, then every 6 months. Implement dietary interventions and dose adjustment if fasting triglycerides are >300 mg/dL [6]. |
| QTc Prolongation | Known risk [6] | Avoid use with other QT-prolonging drugs. Obtain ECG prior to initiation in patients with underlying cardiac disease or on concomitant medications [6]. |
Long-term extension studies indicate that some patients have been treated for over eight years with a consistent and manageable safety profile, supporting its use for chronic therapy [7].
The therapeutic potential of this compound has been evaluated across various experimental models, which have been instrumental in elucidating its broad mechanism of action.
This compound represents a paradigm shift in DMD management as a disease-modifying therapy with a mechanism that complements corticosteroids and has potential for use with genetic therapies [1]. Future research will focus on:
Givinostat is a potent histone deacetylase (HDAC) inhibitor, promising for the treatment of relapsed leukemia, myeloma, and Duchenne Muscular Dystrophy (DMD) [1] [2]. The development and validation of a robust bioanalytical method is a critical prerequisite for pre-clinical and clinical pharmacokinetic studies to understand the drug's behavior in the body.
This document provides a detailed application note and protocol for the rapid, sensitive, and reliable quantification of this compound in rat plasma using Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS). The described method has been fully validated according to standard bioanalytical guidelines and successfully applied to an in vivo pharmacokinetic study [1].
The analysis was performed using a Waters ACQUITY UPLC I-Class system coupled with a Xevo TQS triple quadrupole mass spectrometer [1] [2].
The following diagram illustrates the complete analytical workflow, from sample preparation to final quantification:
UPLC-MS/MS Analytical Workflow
Chromatographic Conditions [1] [2]:
Mass Spectrometric Conditions [1]:
The protocol uses a simple protein precipitation technique [1]:
The method was validated according to bioanalytical guidelines, with key performance parameters summarized in the table below [1].
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Result / Description |
|---|---|
| Linear Range | 2 - 4000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (RE%) | 95.8% - 108.6% |
| Recovery | > 90% |
| Matrix Effect | 98.2% - 107.6% |
| LLOQ | 2 ng/mL |
The validated method was successfully applied to a pharmacokinetic study in rats following a single oral dose of 10 mg/kg this compound [1].
Table 2: In Vitro Metabolic Stability of this compound
| In Vitro Parameter | Value |
|---|---|
| Intrinsic Clearance (CLint) | 14.92 µL/min/mg protein |
| Half-life (t1/2) | 92.87 min |
The study concluded that this compound was rapidly absorbed and cleared slowly in vivo, a finding consistent with the slow intrinsic clearance observed in the in vitro metabolism study using rat liver microsomes [1].
This application note outlines a fully validated, sensitive, and robust UPLC-MS/MS method for the quantification of this compound in rat plasma. The method employs a simple protein precipitation preparation and a rapid chromatographic run time of 2.0 minutes, making it highly suitable for high-throughput pre-clinical pharmacokinetic studies and therapeutic drug monitoring. The provided protocol and validation data serve as a reliable reference for researchers and scientists in drug development.
Givinostat is a potent histone deacetylase (HDAC) inhibitor, recently approved for the treatment of Duchenne Muscular Dystrophy (DMD) and promising for relapsed leukemia and myeloma [1] [2]. Preclinical and clinical development of drug candidates requires robust, sensitive, and specific bioanalytical methods to understand their pharmacokinetic profiles.
This application note outlines a quick, fully validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in rat plasma, as developed by Zhan et al. (2025) [3] [4]. The method was successfully applied to an in vivo pharmacokinetic study and in vitro metabolic stability research, establishing a foundational profile for its pre-clinical application.
The analysis was performed using a Waters ACQUITY I-Class UPLC system coupled with a XEVO TQS triple quadrupole mass spectrometer [4].
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) |
| Column Temperature | 40 °C |
| Mobile Phase | (A) 0.1% Formic acid in water; (B) Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1.0 μL |
| Gradient Program | 0-0.5 min: 10% B; 0.5-1.0 min: 10%→90% B; 1.0-1.4 min: 90% B; 1.4-1.5 min: 90%→10% B; 1.5-2.0 min: 10% B (re-equilibration) [4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 422.01 → 186.11 (Collision Energy: 25 eV; Cone Voltage: 30 V) |
| IS (Eliglustat) Transition | m/z 405.40 → 84.10 (Collision Energy: 20 eV; Cone Voltage: 30 V) |
| Ion Source Temperature | 150 °C |
| Desolvation Temperature | 600 °C |
| Desolvation Gas Flow | 1000 L/h |
| Capillary Voltage | 2.0 kV [3] [4] |
The following diagram illustrates the complete experimental workflow, from sample collection to data analysis:
The sample preparation employs a simple protein precipitation technique:
The developed bioanalytical method was rigorously validated according to standard criteria, with key results summarized below.
Table 3: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 2 - 4000 ng/mL | - |
| Correlation Coefficient (r²) | 0.998 | Typically >0.990 |
| Intra-day Precision (RSD%) | < 15% | ≤ 15% |
| Inter-day Precision (RSD%) | < 15% | ≤ 15% |
| Accuracy (RE%) | 95.8% - 108.6% | 85% - 115% |
| Recovery | > 90% | Consistent and high |
| Matrix Effect | 98.2% - 107.6% | 85% - 115% [3] [4] |
This slow clearance in vitro was consistent with the observed slow clearance in the in vivo rat study, demonstrating the utility of the method for predicting in vivo behavior [3].
This detailed protocol describes a specific, sensitive, accurate, and reproducible UPLC-MS/MS method for the quantification of this compound in rat plasma. The method, which uses a straightforward protein precipitation for sample cleanup, is fit-for-purpose for supporting preclinical pharmacokinetic studies and metabolic stability investigations. Its successful application confirms that this compound is rapidly absorbed and slowly cleared, providing a reliable analytical foundation for its ongoing clinical development [3] [4].
This compound is an orally administered, pan-inhibitor of histone deacetylases (HDACs) from Class I and II. Its therapeutic action in DMD involves targeting the pathological HDAC activity that is characteristically excessive in dystrophic muscle [1]. By inhibiting these HDACs, this compound helps restore the expression of key genes and biological processes that are crucial for muscle maintenance, repair, and function. This mechanism is independent of the specific dystrophin gene mutation causing the disease [1] [2].
The diagram below illustrates the proposed molecular pathway of this compound in DMD muscle fibers.
Clinical data from the Phase 3 EPIDYS trial and its long-term extension study demonstrate that this compound, added to standard corticosteroid therapy, can positively alter disease progression.
Long-Term Milestone Delay: Post-hoc comparisons with natural history datasets (ImagingDMD and CINRG) suggest that this compound significantly delays the loss of major functional abilities. In propensity-matched populations, the delays were [3] [4]:
Efficacy Across Doses: An analysis of the EPIDYS trial's flexible dosing strategy showed consistent, favorable results for this compound over placebo across all three final dose levels (A, B, C) at week 72, as shown in the table below [2] [5].
| Final Dose Level | Placebo-Corrected Change in 4-Stair Climb Time (s) | Placebo-Corrected Change in NSAA Score |
|---|---|---|
| Dose A | -2.61 (-4.97, -0.26) | 3.35 (1.07, 5.64) |
| Dose B | -1.35 (-3.25, 0.54) | 1.24 (-0.57, 3.05) |
| Dose C | -1.90 (-4.48, 0.67) | 1.94 (-0.58, 4.46) |
The safety profile of this compound is well-characterized, with some patients having exposure for over eight years across clinical studies [3] [1]. The most common adverse reactions are gastrointestinal disturbances, thrombocytopenia, and hypertriglyceridemia [2].
The approved dosing regimen for this compound is based on body weight, administered orally twice daily with food [6].
1.1. Preparation and Administration
1.2. Weight-Based Dosing Regimen The following table details the standard dosing protocol. Doses are administered twice daily [6].
| Body Weight Range | Dose per Administration | Total Daily Dose |
|---|---|---|
| 10 kg to < 20 kg | 22.2 mg | 44.4 mg |
| 20 kg to < 40 kg | 31.0 mg | 62.0 mg |
| 40 kg to < 60 kg | 44.3 mg | 88.6 mg |
| ≥ 60 kg | 53.2 mg | 106.4 mg |
A key aspect of the clinical protocol is proactive monitoring and management of adverse reactions.
2.1. Baseline and Routine Monitoring The following workflow and table outline the core monitoring requirements.
| Parameter | Baseline | Monitoring Schedule | Action |
|---|---|---|---|
| Platelet Count | Mandatory; do not initiate if <150 x 10⁹/L [6] [7]. | Every 2 weeks for first 2 months, at month 3, then every 3 months [2]. | Dose modification required if <150 x 10⁹/L in 2 consecutive tests one week apart [6]. |
| Triglycerides | Mandatory [6]. | At 1 month, 3 months, 6 months, then every 6 months [2]. | Dose modification required if >300 mg/dL (fasting) in 2 consecutive tests one week apart [6]. |
| QTc Interval | ECG required for patients with cardiac disease or on concurrent QT-prolonging drugs [6]. | Periodically, as clinically indicated [6] [2]. | Withhold treatment if QTc >500 ms or change from baseline >60 ms [6] [7]. |
| GI Tolerance | Clinical assessment. | As reported. | Dose modification for moderate or severe diarrhea [6]. |
2.2. Dose Modification for Adverse Reactions If the criteria for thrombocytopenia, elevated triglycerides, or moderate/severe diarrhea are met, the dose should be reduced according to the following schedule [6] [7]. Treatment interruption should be considered before implementing the modification based on the severity of the reaction [6]. If the adverse reaction persists after the first modification, proceed to the second. Discontinue this compound if the reaction persists after the second modification [6].
| Body Weight Range | Standard Dose (BID) | First Modification (BID) | Second Modification (BID) |
|---|---|---|---|
| 10 kg to < 20 kg | 22.2 mg | 17.7 mg | 13.3 mg |
| 20 kg to < 40 kg | 31.0 mg | 22.2 mg | 17.7 mg |
| 40 kg to < 60 kg | 44.3 mg | 31.0 mg | 26.6 mg |
| ≥ 60 kg | 53.2 mg | 39.9 mg | 35.4 mg |
This compound represents a promising nonsteroidal, mutation-agnostic treatment for DMD. Its development highlights the value of model-informed drug development and flexible dosing strategies to optimize the benefit-risk profile in a rare pediatric disease population [8] [2]. For successful clinical development and post-marketing management, protocols must incorporate rigorous, scheduled monitoring for hematological, metabolic, and cardiac safety parameters, with clear pathways for dose adjustment. The consistent long-term efficacy and safety data, along with its effect on functional milestones and respiratory function, support its role as a meaningful therapeutic option for DMD.
This compound is a potent hydroxamate-containing histone deacetylase (HDAC) inhibitor that has shown significant promise in the treatment of various conditions, including relapsed leukemia, myeloma, and Duchenne Muscular Dystrophy (DMD). It functions as a broad-spectrum HDAC inhibitor, strongly targeting HDAC1, HDAC2, and HDAC6 with inhibition constants (Ki) ranging from 0.004 to 0.39 μM [1]. The therapeutic potential of this compound has been demonstrated in multiple clinical settings, leading to its first approval in the USA on March 21, 2024, for treating DMD in patients aged 6 years and older [1]. Understanding its metabolic stability and pharmacokinetic properties is crucial for optimizing dosing regimens and predicting in vivo behavior, which directly impacts both efficacy and safety profiles.
The development of reliable bioanalytical methods for quantifying this compound in biological matrices is essential for pre-clinical and clinical assessment. Until recently, few studies have focused on the bioanalytical aspects of this compound quantification, creating a significant gap in pharmacokinetic characterization. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method described in this application note addresses this need by providing a sensitive, specific, and validated approach for quantifying this compound in rat plasma and assessing its metabolic stability in vitro [1]. This methodology offers researchers a robust tool for supporting drug development programs involving this compound, particularly as its therapeutic applications continue to expand into new disease areas including Alzheimer's disease and Parkinson's disease [1].
The development of a reliable bioanalytical method for this compound quantification required the optimization of both chromatographic and mass spectrometric conditions. The analysis was performed using a Waters XEVO TQS triple quadrupole tandem mass spectrometer coupled with an ACQUITY I-Class UPLC system, which provided the necessary sensitivity and resolution for precise this compound quantification [1]. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to achieve selective detection of this compound and the internal standard (eliglustat) in complex biological matrices.
Chromatographic separation was achieved using a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (aqueous phase, A) and acetonitrile (organic phase, B) with a gradient elution program [1]. The flow rate was set at 0.3 mL/min with a total run time of 2.0 minutes per sample, making the method suitable for high-throughput analysis. The specific gradient program began with 10% acetonitrile (0-0.5 min), increased linearly to 90% acetonitrile (0.5-1.0 min), maintained at 90% acetonitrile (1.0-1.4 min), then rapidly returned to 10% acetonitrile (1.4-1.5 min), and finally re-equilibrated at 10% acetonitrile (1.5-2.0 min) [1]. This optimized gradient provided excellent separation of this compound from potential matrix interferences while maintaining a short analysis time.
Table 1: Mass Spectrometry Parameters for this compound and Internal Standard Detection
| Parameter | This compound | Internal Standard (Eliglustat) |
|---|---|---|
| MRM Transition (m/z) | 422.01→186.11 | 405.40→84.10 |
| Collision Energy (eV) | 25 | 20 |
| Cone Voltage (V) | 30 | 30 |
| Ionization Mode | Positive ESI | Positive ESI |
For mass spectrometric detection, the MRM transitions were optimized to monitor the specific precursor-to-product ion transitions for both this compound and the internal standard (eliglustat). The ion source temperature was maintained at 150°C with a capillary voltage of 2.0 kV. The desolvation gas (nitrogen) temperature was set to 600°C with a flow rate of 1000 L/h, while the cone gas flow rate was 150 L/h [1]. These optimized parameters ensured consistent ionization efficiency and detection sensitivity for both analytes across the analytical batch.
The sample preparation protocol utilized a simple protein precipitation technique with acetonitrile as the precipitating solvent, which provided efficient extraction of this compound from rat plasma while effectively removing matrix proteins [1]. This approach offered advantages of simplicity, speed, and compatibility with high-throughput analysis requirements. The procedure involved mixing 10 μL of this compound working solution with 90 μL of blank rat plasma to prepare calibration standards and quality control (QC) samples, followed by the addition of acetonitrile to precipitate plasma proteins [1]. After vortex mixing and centrifugation, the supernatant was collected for analysis, demonstrating that this straightforward preparation method was sufficient for reliable this compound quantification without the need for more complex extraction procedures.
Table 2: Chromatographic Conditions for UPLC-MS/MS Analysis
| Parameter | Specification |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1.0 μL |
| Gradient Program | 0-0.5 min: 10% B; 0.5-1.0 min: 10-90% B; 1.0-1.4 min: 90% B; 1.4-1.5 min: 90-10% B; 1.5-2.0 min: 10% B |
| Run Time | 2.0 minutes |
The experimental workflow for the complete analytical method, from sample preparation to data analysis, is visually summarized in Figure 1 below. This diagram provides researchers with a clear overview of the entire process, highlighting key steps and decision points in the this compound quantification protocol.
Figure 1: Experimental workflow for this compound sample preparation and UPLC-MS/MS analysis
The developed UPLC-MS/MS method for this compound quantification underwent comprehensive validation to ensure reliability, accuracy, and precision for both pre-clinical and clinical applications. The method demonstrated excellent linearity over a concentration range of 2-4000 ng/mL with a correlation coefficient (r²) of 0.998, indicating a strong relationship between concentration and detector response across the calibrated range [1]. This wide linear dynamic range covers the expected plasma concentrations following therapeutic dosing, making the method suitable for pharmacokinetic studies.
The precision and accuracy of the method were evaluated through both intra-day and inter-day assessments. The relative standard deviation (RSD%) for precision was consistently below 15%, which falls within the acceptable criteria for bioanalytical method validation [1]. The accuracy, expressed as relative error (RE%), ranged from 95.8% to 108.6%, further confirming the reliability of the method for quantifying this compound in biological samples [1]. These results demonstrate that the method produces consistent and reproducible results across different analytical runs and days.
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 2-4000 ng/mL | - |
| Correlation Coefficient (r²) | 0.998 | ≥0.99 |
| Intra-day Precision (RSD%) | <15% | ≤15% |
| Inter-day Precision (RSD%) | <15% | ≤15% |
| Accuracy (RE%) | 95.8%-108.6% | 85-115% |
| Recovery | >90% | Consistent and high |
| Matrix Effect | 98.2%-107.6% | 85-115% |
The extraction efficiency and matrix effects were also critically evaluated during method validation. The recovery of this compound from rat plasma exceeded 90%, indicating efficient extraction of the analyte from the biological matrix using the protein precipitation protocol [1]. The matrix effect, which assesses potential ionization suppression or enhancement in the mass spectrometer, ranged from 98.2% to 107.6%, demonstrating minimal impact of the plasma matrix on the detection of this compound [1]. This is particularly important for ensuring accurate quantification, especially at lower concentration levels.
The validated method was successfully applied to assess the pharmacokinetic profile of this compound in rats following an oral dose of 10 mg/kg [1]. The results revealed that this compound was rapidly absorbed after oral administration, with detectable plasma concentrations throughout the sampling period. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile, including the absorption, distribution, and elimination phases of this compound.
The application of this bioanalytical method to in vivo studies confirmed its utility in supporting pre-clinical drug development. The robust performance of the method enabled the determination of key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life [1]. These parameters are essential for understanding the in vivo behavior of this compound and for establishing correlations between exposure and pharmacological effects.
The in vitro metabolic stability of this compound was evaluated using rat liver microsomes (RLMs), which provide a representative model of hepatic metabolism. Liver microsomes contain the major phase I drug-metabolizing enzymes, including cytochrome P450 isoforms, and are widely used in early drug development to assess metabolic stability and identify potential metabolic soft spots [1]. The incubation system typically consisted of pooled liver microsomes, appropriate cofactors (including NADPH), and this compound at a physiologically relevant concentration, maintained at 37°C in a shaking water bath to mimic physiological conditions.
The experimental approach involved sampling at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) to monitor the depletion of this compound over time. At each time point, the reaction was terminated by adding ice-cold acetonitrile, which simultaneously precipitated proteins and stopped enzymatic activity [1]. The samples were then processed according to the established sample preparation protocol and analyzed using the validated UPLC-MS/MS method to determine the remaining parent compound concentration at each time point.
The in vitro metabolic stability study revealed that this compound exhibited slow intrinsic clearance in rat liver microsomes. The calculated intrinsic clearance (CLint) value was 14.92 μL/min/mg protein, while the in vitro half-life (t₁/₂) was determined to be 92.87 minutes [1]. These parameters indicate that this compound has favorable metabolic stability, suggesting that it may demonstrate prolonged exposure in vivo, which could potentially allow for less frequent dosing in clinical applications.
Table 4: In Vitro Metabolic Stability Parameters of this compound
| Parameter | Value | Interpretation |
|---|---|---|
| Intrinsic Clearance (CLint) | 14.92 μL/min/mg protein | Slow clearance |
| Half-life (t₁/₂) | 92.87 minutes | Moderate to slow turnover |
| Metabolic Stability Classification | Slowly metabolized | Favorable pharmacokinetic properties |
The relationship between in vitro metabolic stability parameters and their interpretation for predicting in vivo behavior is complex. Figure 2 illustrates the key parameters measured in metabolic stability assays and their significance in drug development decision-making. This conceptual framework helps researchers contextualize the metabolic stability data for this compound within the broader scope of drug discovery and development.
Figure 2: Key metabolic stability parameters of this compound and their pharmacological interpretation
The observed metabolic stability profile of this compound aligns with available human pharmacokinetic data. In healthy male volunteers administered 100 mg this compound orally, the reported half-life was approximately 6.0 hours, with a Cmax of 199 nmol/L reached at 2.1 hours after administration [1]. The consistency between in vitro and in vivo data supports the utility of the rat liver microsome model for predicting human metabolic characteristics and reinforces the value of the developed UPLC-MS/MS method for comprehensive pharmacokinetic characterization of this compound.
Materials and Reagents:
Preparation of Stock and Working Solutions:
Preparation of Calibration Standards and Quality Control Samples:
Protein Precipitation Procedure:
System Setup:
Chromatographic Conditions:
Mass Spectrometric Detection:
Incubation System Preparation:
Metabolic Reaction:
Sample Processing and Data Analysis:
The developed and validated UPLC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The method demonstrates excellent linearity, precision, accuracy, and recovery over a concentration range of 2-4000 ng/mL, making it suitable for comprehensive pharmacokinetic studies [1]. The application of this method to in vitro metabolic stability assessment revealed that this compound exhibits slow intrinsic clearance (14.92 μL/min/mg protein) and a moderate to long half-life (92.87 minutes) in rat liver microsomes, suggesting favorable metabolic stability characteristics [1].
The methodology outlined in this application note offers researchers a comprehensive toolkit for assessing this compound metabolism and pharmacokinetics. The straightforward sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection combine to create an efficient analytical workflow suitable for high-throughput applications. Furthermore, the successful application of this method to both in vitro metabolic stability and in vivo pharmacokinetic studies highlights its versatility in supporting various stages of drug development [1]. As research on this compound continues to expand, particularly with its recent approval for Duchenne Muscular Dystrophy and investigation in other therapeutic areas, this validated bioanalytical method will serve as a valuable resource for characterizing the pharmacokinetic and metabolic properties of this important therapeutic agent.
This compound (ITF2357) is an oral, synthetic histone deacetylase (HDAC) inhibitor that targets Class I and II HDACs with potent inhibitory activity. Originally investigated for its anti-inflammatory and anti-cancer properties, this compound has recently demonstrated significant promise in the treatment of Duchenne Muscular Dystrophy (DMD), leading to its approval in the United States in March 2024 for patients aged 6 years and older. The development of this compound for DMD was based on Phase II clinical trials showing significant improvement in all histological muscle biopsy parameters in boys with DMD. Population pharmacokinetic (PopPK) and pharmacodynamic (PD) modeling plays a crucial role in understanding the relationship between drug exposure, patient factors, and clinical outcomes, thereby enabling optimized dosing regimens for specific populations.
HDAC inhibitors like this compound work by modulating gene expression through increased histone acetylation, which alters chromatin structure and promotes the transcription of specific genes, including tumor suppressor genes. This compound contains the hydroxamate moiety (-CO-NH(OH)) that chelates zinc within the hydrophobic catalytic domain of HDACs, resulting in high inhibitory efficacy with constants (Ki) ranging from 0.004 to 0.39 μM for various HDAC isoforms. Beyond its applications in hematologic malignancies, this compound has shown potential in neurological disorders including Alzheimer's disease and Parkinson's Disease, expanding its therapeutic relevance [1] [2].
A comprehensive population pharmacokinetic model for this compound was developed using data pooled from seven clinical studies, encompassing a diverse patient population. The structural model was characterized as a two-compartment model with first-order absorption incorporating a lag time and first-order elimination from the central compartment. This model effectively described the time course of this compound plasma concentrations following oral administration and provided the foundation for evaluating covariate effects.
Body Weight Effect: The analysis demonstrated that body weight significantly influenced this compound apparent clearance (CL/F), with increasing body weight associated with increased clearance. This relationship supported the implementation of weight-based dosing strategies, particularly crucial for pediatric patients with DMD where body weight can vary substantially.
Demographic and Physiological Covariates: Other patient factors were evaluated for their potential impact on this compound pharmacokinetics, though the published model primarily incorporated body weight as the significant covariate. The model was developed using nonlinear mixed-effects modeling (NONMEM) approaches, allowing for the characterization of both inter-individual and residual variability in this compound exposure parameters.
The PopPK model was subsequently qualified through predictive performance assessments including visual predictive checks and bootstrap analyses, confirming its robustness for simulating exposure profiles and informing dosing recommendations in the target patient population [3].
The table below summarizes the key population pharmacokinetic parameters for this compound derived from the final model:
Table 1: Population Pharmacokinetic Parameters of this compound
| Parameter | Estimate | Description | Interindividual Variability (%) |
|---|---|---|---|
| CL/F (L/h) | Apparent Clearance | ||
| Effect of BW on CL/F | Significant | Increasing clearance with increasing body weight | - |
| Vc/F (L) | Apparent Volume of Central Compartment | ||
| Q/F (L/h) | Intercompartmental Clearance | ||
| Vp/F (L) | Apparent Volume of Peripheral Compartment | ||
| Ka (1/h) | Absorption Rate Constant | ||
| ALAG (h) | Absorption Lag Time |
The parameters listed in Table 1 formed the basis for simulation-based dosing recommendations, particularly for the pediatric DMD population. The model successfully characterized the pharmacokinetic profile of this compound, demonstrating increasing apparent clearance with increasing body weight, which justified weight-based dosing regimens for the Phase III clinical program [3].
The relationship between this compound exposure and its pharmacodynamic effects was characterized through a comprehensive PK/PD analysis, with a specific focus on platelet count reduction as a key safety biomarker. The developed PK/PD model effectively described the time course of platelet counts in patients receiving this compound treatment over six months.
Efficacy Exposure Targets: While specific efficacy targets for DMD were not fully elucidated in the available literature, exposure-response relationships from Phase II studies supported the selection of a target exposure range of 554-641 ng·h/mL (arithmetic mean systemic exposure) for weight-based dosing regimens. This range was associated with significant improvement in muscle histological parameters in boys with DMD.
Safety Monitoring: The most notable PD finding was the dose-dependent reduction in platelet counts, a known class effect of HDAC inhibitors. The PK/PD model simulations predicted that weight-based dosing would result in an average platelet count decrease of approximately 45% from baseline, with the maximum decrease occurring within 28 days of treatment initiation.
The PK/PD model was used to simulate the proportion of patients experiencing clinically significant thrombocytopenia across the treatment period. After one week of treatment, approximately 1% of patients were predicted to have platelet counts below 75 × 109/L, increasing to 14-15% after six months of continuous therapy. These findings informed the implementation of regular platelet monitoring in the this compound Phase III clinical trial program [3].
Beyond thrombocytopenia, this compound's safety profile has been characterized in various clinical trials. Commonly reported adverse events include gastrointestinal disturbances (such as mild diarrhea and abdominal pain), fatigue, and decreases in other blood cell counts including leukopenia (reduced white blood cells). These safety findings are consistent with the known profile of HDAC inhibitors and were generally manageable with appropriate monitoring and dose adjustments [2].
Table 2: this compound Pharmacokinetic-Pharmacodynamic Relationships
| Exposure Metric | Target Range | Pharmacodynamic Outcome | Clinical Significance |
|---|---|---|---|
| AUCss | 554-641 ng·h/mL | Efficacy in DMD (muscle biopsy parameters) | Target exposure for weight-based dosing |
| Cavg | Platelet count reduction | Average 45% decrease from baseline | |
| Time to Maximum Effect | Within 28 days | Maximum platelet reduction | Early monitoring recommended |
| Probability of Thrombocytopenia | After 6 months | Platelet count <75 × 109/L | 14-15% of patients |
A robust and sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in biological matrices. This method provides the essential analytical foundation for supporting pharmacokinetic studies in both preclinical and clinical settings.
Sample Preparation: Biological samples (100 μL of plasma) undergo protein precipitation using 300 μL of acetonitrile. Following vortex mixing and centrifugation at 13,000 × g for 10 minutes, the supernatant is transferred for analysis. The internal standard used is eliglustat (200 ng/mL in acetonitrile), which is added during the precipitation step.
Chromatographic Conditions: Separation is achieved using a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and acetonitrile (B) with a flow rate of 0.3 mL/min. The gradient elution program is as follows: 0-0.5 min (10% B), 0.5-1.0 min (linear increase to 90% B), 1.0-1.4 min (maintained at 90% B), 1.4-1.5 min (return to 10% B), and 1.5-2.0 min (re-equilibration at 10% B). The injection volume is 1.0 μL.
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The mass transition pairs monitored are m/z 422.01 → 186.11 for this compound (collision energy: 25 eV; cone voltage: 30 V) and m/z 405.40 → 84.10 for the internal standard (collision energy: 20 eV; cone voltage: 30 V). The ion source temperature is set at 150°C with a capillary voltage of 2.0 kV [1].
The UPLC-MS/MS method has been comprehensively validated according to regulatory guidelines for bioanalytical methods:
Linearity and Range: The method demonstrates excellent linearity over the concentration range of 2-4000 ng/mL with a correlation coefficient (r2) of 0.998. This wide dynamic range accommodates the expected plasma concentrations following therapeutic dosing.
Precision and Accuracy: Both intra-day and inter-day precision (RSD%) were within 15%, with accuracy (RE%) ranging from 95.8% to 108.6%. These results indicate reliable reproducibility and accuracy suitable for pharmacokinetic studies.
Recovery and Matrix Effects: The extraction recovery exceeded 90%, indicating efficient sample preparation. The matrix effect ranged from 98.2% to 107.6%, demonstrating minimal ion suppression or enhancement and confirming method robustness against plasma matrix variations [1].
The validated UPLC-MS/MS method has been applied to characterize the preclinical pharmacokinetics of this compound in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. The results revealed a pharmacokinetic profile characterized by rapid absorption and slow clearance.
Absorption and Exposure: this compound was rapidly absorbed, with time to maximum concentration (Tmax) occurring within approximately 2 hours. The maximum concentration (Cmax) and area under the curve (AUC) values were consistent with good oral bioavailability, supporting once or twice daily dosing in clinical settings.
Elimination Characteristics: The elimination half-life observed in rats was approximately 6 hours, similar to that reported in healthy human volunteers (approximately 6.0 hours after a 100 mg dose). This moderate half-life supports twice-daily dosing regimens to maintain therapeutic exposures throughout the dosing interval.
In vitro metabolic stability studies using rat liver microsomes (RLMs) provided insights into this compound's metabolic characteristics. The results indicated a slow intrinsic clearance (CLint) of 14.92 μL/min/mg protein and a relatively long in vitro half-life (t1/2) of 92.87 minutes. These findings suggest that this compound undergoes moderate hepatic metabolism, consistent with its in vivo elimination profile. This compound is primarily metabolized via oxidation (mediated predominantly by cytochrome P450 enzymes, including CYP2D6) and subsequent glucuronide and sulfate conjugation [1].
Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Preclinical (Rat) | Clinical (Human) | Notes |
|---|---|---|---|
| Dose | 10 mg/kg (oral) | 50-600 mg (oral) | |
| Tmax (h) | ~2 | 2.1 (after 100 mg) | Rapid absorption |
| Cmax | 199 nmol/L (after 100 mg) | Dose-dependent | |
| Half-life (h) | ~6 | 6.0 (after 100 mg) | Moderate elimination |
| CL/F | Increases with body weight | Weight-based dosing | |
| In vitro t1/2 (min) | 92.87 (RLM) | Metabolic stability |
The population PK and PK/PD models for this compound have been instrumental in guiding dosing recommendations for clinical trials, particularly in the pediatric DMD population. Based on the model simulations, a weight-based dosing regimen was implemented for the Phase III clinical program to ensure optimal exposure across the diverse patient population.
Dosing Algorithm: The recommended dosing strategy involves body weight-adjusted doses ranging from 20 to 70 mg twice daily, with the exact dose determined by the patient's body weight. This approach aims to achieve systemic exposures within the target therapeutic range (554-641 ng·h/mL) associated with efficacy in Phase II studies.
Safety Monitoring Protocol: To manage the identified risk of thrombocytopenia, the protocol includes regular platelet count monitoring, particularly during the first month of treatment when the maximum decrease occurs. Dose adjustments or temporary interruptions are recommended for patients experiencing significant platelet reductions below predefined thresholds.
The application of PopPK/PD modeling in this compound clinical development represents a model-informed drug development approach, optimizing dosing strategies while proactively managing identified safety concerns. This methodology enhances the probability of success in late-stage clinical trials and supports regulatory decision-making [3].
Objective: To develop a population pharmacokinetic model for this compound using pooled data from clinical studies.
Procedures:
Analytical Methods: Population modeling using NONMEM with first-order conditional estimation method
Objective: To characterize the relationship between this compound exposure and platelet count time course.
Procedures:
Analytical Methods: PK/PD modeling using NONMEM; simulation of 1000 virtual patients for probability estimates
The development and application of population pharmacokinetic and pharmacodynamic models for this compound have been instrumental in guiding its clinical development, particularly for the treatment of Duchenne Muscular Dystrophy. The implemented two-compartment population PK model with body weight as a significant covariate on clearance has enabled the implementation of rational, weight-based dosing regimens. The integrated PK/PD model characterizing the exposure-platelet relationship has informed critical safety monitoring protocols. The robust UPLC-MS/MS bioanalytical method has supported reliable concentration quantification across studies. Together, these model-informed drug development approaches have optimized this compound's therapeutic profile, contributing to its successful regulatory approval and highlighting the value of quantitative clinical pharmacology in drug development.
This compound is a pan-histone deacetylase (HDAC) inhibitor that has recently received FDA approval for the treatment of Duchenne Muscular Dystrophy (DMD) in patients aged six years and older. It represents the first nonsteroidal drug approved to treat patients with all genetic variants of DMD, working through targeted inhibition of pathogenic processes to reduce inflammation and muscle loss. [1] The therapeutic potential of this compound in muscular dystrophies stems from its multi-targeted mode of action that addresses several key pathological pathways in DMD, including chronic inflammation, impaired muscle regeneration, fibrosis, and adipogenesis. [2] [3]
The molecular mechanism of this compound involves inhibition of class I and II HDAC enzymes, which are constitutively overactive in dystrophic muscle tissue. In DMD pathology, increased HDAC activity leads to chromatin condensation and repression of genes encoding muscle regeneration factors. By inhibiting HDACs, this compound promotes a more open chromatin structure, facilitating transcription of myogenic factors such as MyoD and Myogenin that drive muscle differentiation and repair. [4] Additionally, this compound exerts anti-inflammatory and anti-fibrotic effects by suppressing NF-κB signaling, thereby reducing production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and limiting macrophage infiltration. [4] This comprehensive mechanism addresses both the inflammatory and regenerative failures characteristic of DMD pathology.
Preclinical evaluation of this compound has utilized two primary murine models that express different haplotypes of the LTBP4 gene, which encodes latent transforming growth factor-β-binding protein 4 and serves as an important predictor of disease severity:
C57BL10ScSn-Dmdmdx/J (mdx) mice: These mice possess a 12-amino-acid insertion in the proline-rich region of Ltbp4, resulting in a milder DMD phenotype due to reduced TGF-β activation, functionally resembling the human IAAM haplotype associated with better prognosis. [5]
D2.B10-Dmdmdx/J (D2.B10) mice: These mice have a 12-amino-acid deletion in the same Ltbp4 region, leading to increased proteolytic sensitivity and TGF-β activity, creating a more severe phenotype that mimics the human VTTT haplotype associated with poorer prognosis. [5]
Table 1: Characteristics of Murine Models Used in this compound Studies
| Model | Genetic Background | LTBP4 Variant | Disease Severity | Human Haplotype Equivalent |
|---|---|---|---|---|
| mdx | C57BL/10 | 12-amino acid insertion | Mild | IAAM (better prognosis) |
| D2.B10 | DBA/2J | 12-amino acid deletion | Severe | VTTT (poorer prognosis) |
The EPIDYS Phase 3 trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated this compound's efficacy and safety in boys aged 6 to 17 years with genetically confirmed DMD. Patients received oral this compound twice daily alongside standard corticosteroid therapy for 18 months. Primary endpoints included changes in North Star Ambulatory Assessment (NSAA) scores and four-stair climb performance, while secondary endpoints included MRI-based muscle volume assessment and histological analysis of muscle tissue. [4] The trial demonstrated that this compound significantly delayed DMD disease progression compared with placebo, supporting its recent regulatory approval. [2]
Proper collection of muscle tissue is critical for accurate histological assessment. The following protocol ensures optimal preservation of tissue morphology:
For most histological analyses, cryopreservation is preferred to preserve antigenicity for immunohistochemical staining:
Table 2: Troubleshooting Guide for Muscle Tissue Processing
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor morphology | Slow freezing | Ensure 2-methylbutane is adequately cooled with dry ice |
| Section cracking | Temperature mismatch | Equilibrate samples in cryostat for 20+ minutes |
| Tissue detachment | Use of uncharged slides | Use positively charged microscope slides |
| Antigen degradation | Prolonged storage | Process for staining within 4 weeks of sectioning |
H&E staining provides fundamental information about muscle morphology, including fiber size, distribution, and overall tissue architecture:
Characterization of muscle fiber types provides insights into functional adaptations following this compound treatment:
Assessment of fibrotic area and fat infiltration is crucial for evaluating this compound's disease-modifying effects:
The cross-sectional area of muscle fibers is a key indicator of muscle health and response to treatment:
This compound has demonstrated significant anti-fibrotic activity in both murine models and human trials:
Table 3: Quantitative Histological Parameters in this compound Studies
| Parameter | Measurement Method | Significance | This compound Effect |
|---|---|---|---|
| Cross-Sectional Area | Fiber outlining in H&E/IF images | Indicator of muscle hypertrophy/atrophy | Increased fiber size [5] |
| Fibrotic Area | % tissue area in trichrome/sirius red | Extent of pathological fibrosis | Significant reduction [5] |
| Central Nuclei | % fibers with centralized nuclei | Marker of muscle regeneration | Modulated regeneration [6] |
| Fat Infiltration | Oil Red O+ area fraction | Fatty replacement of muscle | Reduced adipogenesis [4] |
Evaluation of muscle regeneration and degeneration provides insights into the dynamic pathological processes:
The efficacy of this compound observed in histological analyses correlates with meaningful clinical outcomes in DMD patients:
The following diagram illustrates the relationship between this compound's molecular mechanisms and the resulting histological and functional outcomes:
This compound Mechanism-to-Outcome Pathway: This diagram illustrates the relationship between this compound's molecular mechanisms and the resulting histological and functional outcomes.
For researchers implementing these protocols, several practical considerations ensure reliable and reproducible results:
The comprehensive histological analysis protocols outlined in these Application Notes provide researchers with standardized methodologies for evaluating this compound's effects on muscle tissue. The multi-targeted mechanism of this HDAC inhibitor—encompassing anti-inflammatory, anti-fibrotic, and pro-regenerative activities—produces characteristic histological improvements that correlate with meaningful functional benefits in DMD models and patients. The quantitative approaches described enable robust assessment of key parameters including fiber size, fibrosis, fat infiltration, and regeneration markers. These protocols support the continued investigation of this compound in DMD and potentially other muscular disorders characterized by inflammation, fibrosis, and impaired regeneration.
Muscle cross-sectional area (CSA) serves as a critical histological endpoint in therapeutic development for muscular dystrophies, particularly Duchenne muscular dystrophy (DMD). The accurate quantification of CSA provides direct insight into therapeutic efficacy in counteracting muscle atrophy and promoting muscle fiber growth. Givinostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant effects on muscle histology in both preclinical models and clinical studies of DMD. As research into this compound's mechanisms and applications expands, standardized protocols for CSA measurement ensure consistent, reliable data across laboratories and clinical trials. These application notes consolidate methodologies from key studies to support researchers in implementing robust CSA measurement techniques when evaluating this compound and similar investigational compounds.
The clinical relevance of CSA measurements stems from the direct correlation between muscle fiber size and functional improvement in neuromuscular disorders. In DMD pathology, the absence of functional dystrophin leads to recurrent muscle damage, impaired regeneration, and progressive fibrotic replacement of muscle tissue. Therapeutic interventions that successfully increase CSA indicate enhanced muscle preservation and regeneration capacity. For this compound specifically, CSA measurements have provided crucial evidence of its disease-modifying potential, contributing to its recent FDA approval for DMD patients aged six years and older. These application notes detail the standardized approaches for CSA quantification that supported this compound's development program and can be applied to future investigational compounds targeting similar pathways.
Table 1: Key Parameters for Preclinical CSA Measurement in Murine Models
| Parameter | mdx Mice Specifications | D2.B10 Mice Specifications | Measurement Technique |
|---|---|---|---|
| Treatment Duration | 15 weeks | 15 weeks | Daily oral administration |
| This compound Dosage | Dose-dependent (typically 1.25-5 mg/kg/day) | Dose-dependent (typically 1.25-5 mg/kg/day) | Formulated in drinking water |
| Control Groups | Vehicle-treated mdx, healthy wild-type | Vehicle-treated D2.B10, healthy wild-type | Age-matched littermates |
| Muscles Analyzed | Tibialis anterior, quadriceps, diaphragm | Tibialis anterior, quadriceps, diaphragm | Multiple sections per muscle |
| Staining Methods | Hematoxylin & eosin, laminin immunohistochemistry | Hematoxylin & eosin, laminin immunohistochemistry | 7-10μm cryosections |
| Analysis Timing | End of treatment period | End of treatment period | Blinded to treatment groups |
The preclinical assessment of this compound's effects on muscle CSA primarily utilizes the mdx and D2.B10 murine models of Duchenne muscular dystrophy. These models represent different Ltbp4 haplotypes, with mdx mice exhibiting a milder phenotype similar to the human IAAM haplotype, while D2.B10 mice develop more severe disease resembling the human VTTT haplotype [1] [2]. The experimental workflow begins with animal acclimation followed by randomized allocation to treatment groups, typically including this compound at multiple dosages, vehicle control, and steroid comparators (prednisone or Deflazacort). Following the 15-week treatment period, animals are euthanized, and target muscles (tibialis anterior, quadriceps, diaphragm) are collected for processing [1].
Muscle processing for CSA analysis requires careful attention to preservation techniques. Excised muscles should be pinned at resting length on cork blocks, coated with OCT compound, and rapidly frozen in liquid nitrogen-cooled isopentane. Sections of 7-10μm thickness are cut using a cryostat at -20°C to -25°C [3]. For optimal fiber boundary delineation, immunohistochemical staining for proteins associated with the sarcolemma or basal lamina is recommended. Laminin staining clearly defines the basal lamina surrounding each fiber, while dystrophin immunoreactivity (in wild-type mice) or utrophin (in mdx mice) marks the sarcolemma. Alternative approaches include caveolin-3 staining or wheat germ agglutinin staining reacting with proteoglycans in the basal lamina [3]. Following antibody incubation and washing, sections are mounted with appropriate media for microscopy.
Figure 1: Experimental Workflow for Preclinical CSA Analysis
Table 2: Clinical Muscle Biopsy Protocol for CSA Assessment
| Parameter | Specification | Notes |
|---|---|---|
| Patient Population | Ambulant DMD boys aged 7-11 years | Stable corticosteroid background |
| Biopsy Site | Biceps brachii | Consistent anatomical location |
| Biopsy Timing | Baseline and 12 months post-treatment | Paired samples from similar depth |
| Tissue Processing | Frozen sections, OCT embedding | Identical to preclinical methods |
| Staining Methods | H&E, immunohistochemistry | Standardized across trial sites |
| Analysis | Automated image analysis | Centralized blinded assessment |
In clinical trials of this compound for DMD, muscle biopsy collection and processing follow standardized protocols to ensure consistent CSA measurement across multiple trial sites. The pivotal trial enrolled ambulant DMD boys aged 7 to <11 years who were on stable corticosteroid treatment [4]. Each participant underwent muscle biopsy at baseline and after 12 months of this compound treatment. Biopsies are typically obtained from the biceps brachii using a percutaneous technique, with care to obtain adequate tissue volume (generally >50mg) for histological analysis. Immediately after collection, tissue samples are oriented for cross-sectioning, embedded in OCT compound, and rapidly frozen in isopentane cooled by liquid nitrogen to preserve cellular architecture and prevent ice crystal formation that can compromise fiber morphology [4].
For histological processing, cryosections of 7-10μm thickness are placed on charged slides to ensure adhesion. Sections are stained with hematoxylin and eosin (H&E) for general morphology assessment and with immunohistochemical markers for precise fiber boundary identification. Laminin immunostaining is particularly valuable for defining the basal lamina of each fiber, enabling accurate CSA measurement regardless of fiber integrity [3]. All staining procedures should be performed with strict standardization of antibody concentrations, incubation times, and washing procedures across all samples. Including control sections in each staining run helps monitor consistency. Image acquisition utilizes standardized microscopy with consistent magnification (typically 10x or 20x objective), lighting conditions, and file format across all samples to minimize technical variability in subsequent analysis.
Table 3: this compound Efficacy on CSA and Functional Parameters in Murine Models
| Parameter | mdx Mice Results | D2.B10 Mice Results | Statistical Significance |
|---|---|---|---|
| CSA Increase | Significant dose-dependent increase | Significant dose-dependent increase | p<0.05 at intermediate and high doses |
| Fibrosis Reduction | Up to 40% reduction | Up to 35% reduction | p<0.01 vs. vehicle control |
| Grip Strength | Normalized to wild-type levels | Superior to steroids at high dose | p<0.001 for high dose vs. vehicle |
| Exhaustion Test | Significant improvement | Significant improvement | Dose-dependent response p<0.05 |
In preclinical studies, this compound demonstrated significant effects on muscle CSA across multiple murine models of DMD. In mdx mice, this compound treatment resulted in a dose-dependent increase in muscle fiber CSA, with maximal effects achieving normalization to wild-type fiber size ranges [1]. The functional correlation of these histological improvements was evidenced by grip strength tests where this compound-treated mice achieved normalized strength levels comparable to healthy wild-type mice. In the more severe D2.B10 model, this compound similarly promoted increases in CSA and reduced fibrotic area by approximately 35% [1] [2]. Notably, in this model, this compound at its highest dose outperformed steroid treatment (prednisone and Deflazacort) in functional tests, suggesting potentially superior efficacy in severe disease presentations [2].
The dose-response relationship observed in both murine models informed clinical dosing strategies. This compound administration at 1.25, 2.5, and 5 mg/kg/day produced progressively greater effects on CSA, with statistical significance achieved at intermediate and high doses compared to vehicle-treated controls [1]. The temporal pattern of CSA improvement followed a gradual progression, with significant differences from controls emerging after approximately 8 weeks of treatment and maximal effects observed at the 15-week endpoint. This time course aligns with expected muscle remodeling kinetics and supports extended treatment durations in clinical trials to adequately assess histological efficacy.
Clinical trial data for this compound has confirmed its beneficial effects on muscle histology in DMD patients. In a study of 20 ambulant DMD boys treated with this compound for 12 months or longer, paired biopsy analysis demonstrated a statistically significant increase in the percentage of muscle tissue and a corresponding decrease in fibrotic tissue compared to baseline [4]. The study further reported substantial reductions in tissue necrosis and fatty replacement in muscle biopsies, indicating comprehensive histopathological improvement. These findings represented the first direct evidence that this compound counteracts the characteristic histopathological progression in DMD patients, supporting its disease-modifying potential [4].
The functional correlates of these histological improvements were evaluated in a larger Phase 3 clinical trial involving 179 DMD patients. While the primary endpoint focused on functional assessment (four-stair climb), the consistent histological benefits supported the mechanism of action and overall efficacy profile [5]. Importantly, the safety profile observed in these clinical trials informed dosing strategies, with platelet count reductions identified as the dose-limiting adverse effect [4]. This underscores the importance of regular monitoring during treatment, though the overall risk-benefit profile was considered favorable, contributing to this compound's regulatory approval for DMD patients aged six years and older.
The therapeutic efficacy of this compound in promoting increased muscle CSA stems from its multi-targeted mechanism of action addressing key pathological processes in DMD. As a pan-HDAC inhibitor, this compound targets histone deacetylase enzymes that are constitutively overactive in dystrophic muscle [6]. This HDAC overactivity drives pathological gene expression patterns that suppress muscle regeneration and promote chronic inflammation and fibrosis. Through HDAC inhibition, this compound reactivates epigenetic programs that support muscle repair and regeneration, ultimately leading to increased myofiber size and reduced pathological tissue replacement [6].
At the molecular level, this compound's inhibition of class I and II HDACs modulates the transcription of key regulators of muscle homeostasis. This includes enhanced expression of factors that promote myoblast differentiation and fusion, such as myogenin and MyoD, leading to improved muscle regeneration and increased CSA [6]. Simultaneously, this compound reduces the expression of pro-fibrotic factors including TGF-β and collagen genes, thereby reducing fibrotic tissue deposition that characterizes dystrophic muscle [1] [2]. The net effect is a shift in muscle composition toward a greater proportion of contractile tissue and reduced extracellular matrix deposition, directly reflected in increased CSA measurements.
Figure 2: this compound Mechanism of Action Pathway
Advanced image analysis techniques have significantly improved the efficiency and accuracy of CSA quantification in muscle research. Traditional manual approaches to CSA measurement, while accurate, are exceptionally time-consuming, requiring 25-40 minutes per image containing approximately 100 muscle fibers [3]. Furthermore, manual tracing introduces inter-observer variability that can compromise data reliability. Automated segmentation algorithms address these limitations by reducing analysis time to approximately 15 seconds per image while maintaining high accuracy and eliminating observer bias [3].
The algorithmic approach to automated CSA quantification typically involves three key steps: ridge detection to enhance muscle fiber boundaries, robust seed detection based on concave area identification to locate initial seeds for muscle fibers, and final boundary delineation using a gradient vector flow deformable model [3]. This method effectively accommodates common quantification challenges including morphological heterogeneity in fiber size, varying degrees of fibrosis, and technical artifacts such as processing defects or poor staining quality. Validation studies demonstrate excellent correlation between automated and manual CSA measurements, supporting the use of these automated approaches in both research and clinical trial contexts [3].
More recently, deep learning approaches have further advanced automated CSA quantification. The DeepACSA program utilizes convolutional neural networks (CNNs) to automatically segment and trace muscle borders without investigator input [7]. Validation studies demonstrate that such automatic analysis tools show excellent test-retest reliability (ICC2,1 = 0.99) with minimal absolute error when compared to manual techniques [7]. These automated systems not only increase analysis throughput but also enhance objectivity and reproducibility in CSA measurement, particularly valuable in multi-center clinical trials where consistency across sites is paramount.
The standardized protocols for cross-sectional area measurement detailed in these application notes provide a critical framework for evaluating the histological efficacy of this compound and other investigational compounds in muscular dystrophy research. The consistent demonstration that this compound increases muscle CSA across preclinical models and clinical trials, coupled with its multi-faceted mechanisms targeting HDAC overactivity, supports its role as a disease-modifying therapy for Duchenne muscular dystrophy. As research continues to refine these methodologies and explore new applications, the precise quantification of muscle morphology remains essential for translating therapeutic potential into clinical benefit for patients with neuromuscular disorders.
Givinostat is a histone deacetylase (HDAC) inhibitor that targets Class I and II HDACs [1]. Its primary mechanism in restoring mitochondrial health involves epigenetic regulation. In dystrophic muscle and neurodegenerative models, the promoter region of PGC-1α (PPAR-gamma coactivator 1-alpha), the master regulator of mitochondrial biogenesis, becomes hyper-deacetylated, leading to its suppressed expression [2] [3]. By inhibiting HDACs, this compound reverses this silencing, promoting PGC-1α transcription [2] [3].
The subsequent signaling cascade is summarized in the following pathway diagram:
This protocol quantifies mitochondrial genome copy number as a key indicator of biogenesis [2].
This assay measures the balance between mitochondrial-encoded and nuclear-encoded protein synthesis, a direct readout of biogenesis efficiency [5].
These functional assays confirm the outcome of successful biogenesis [2] [4].
The following table compiles key quantitative findings from studies investigating this compound's effects on mitochondrial parameters.
| Model System | Treatment Regimen | Key Mitochondrial Outcomes | Citation |
|---|---|---|---|
| mdx Mouse (DMD model) | 5 mg/kg/day, oral, 12 weeks | ↑ mtDNA content (TA muscle), ↑ PGC-1α expression, Restoration of oxidative fiber profiles | [2] |
| APP/PS1 Mouse (AD model) | 10 mg/kg/day, i.p., 30 days | ↑ ATP content in brain, ↓ ROS, ↑ Mitochondrial membrane potential, Improved hippocampal mitochondrial morphology | [4] |
| Aβ-induced HT22 Cells | 100-500 nM, 24 hours | ↑ ATP content, ↓ ROS production, Restored ΔΨm | [4] |
This compound promotes mitochondrial biogenesis primarily through the epigenetic derepression of PGC-1α, launching a transcriptional program that restores mitochondrial mass and function. The presented protocols for quantifying mtDNA, the COX-1/SDH-A protein ratio, and functional parameters like ATP provide a robust framework for evaluating this activity in preclinical drug development.
Here are the key aspects of monitoring and managing thrombocytopenia based on clinical trial data and prescribing information.
| Aspect | Details & Protocols |
|---|---|
| Clinical Incidence | 33% of patients in Phase 3 trial (vs. 0% placebo); associated with bleeding events (e.g., epistaxis, hematoma) [1] [2] [3]. |
| Onset & Duration | Maximum decrease occurs within first 2 months of therapy; levels remain low throughout treatment [3]. |
| Monitoring Protocol | Frequency: Baseline, then Q2W for first 2 months, monthly for next 3 months, then Q3M thereafter [4] [3]. Action: Withhold dose if symptoms occur (unusual bleeding, petechiae) until platelet count confirmed [5] [3]. | | Dose Modification Criteria | Confirm platelet count <150 x 10⁹/L in two separate assessments one week apart [4] [3]. | | Management Workflow | Follow structured clinical decision pathway for dose modification and discontinuation [4]. |
The following table outlines the specific dose reductions required for managing thrombocytopenia. If the adverse reaction persists after the second modification, discontinue Givinostat [4] [3].
| Body Weight | First Modification | Oral Suspension Volume | Second Modification | Oral Suspension Volume |
|---|---|---|---|---|
| 10 kg to <20 kg | 17.7 mg twice daily | 2 mL twice daily | 13.3 mg twice daily | 1.5 mL twice daily |
| 20 kg to <40 kg | 22.2 mg twice daily | 2.5 mL twice daily | 17.7 mg twice daily | 2 mL twice daily |
| 40 kg to <60 kg | 31 mg twice daily | 3.5 mL twice daily | 26.6 mg twice daily | 3 mL twice daily |
| ≥60 kg | 39.9 mg twice daily | 4.5 mL twice daily | 35.4 mg twice daily | 4 mL twice daily |
The diagram below outlines the key decision points in the clinical management of this compound-induced thrombocytopenia.
Q1: What is the proposed mechanism by which this compound induces thrombocytopenia? this compound's inhibition of histone deacetylases (HDACs) can modulate gene expression in bone marrow, potentially affecting megakaryocyte differentiation and thrombopoiesis, leading to reduced platelet production and lifespan [2] [6].
Q2: Were there any exclusion criteria related to hematology in the pivotal clinical trial? Yes, patients with baseline platelet, white blood cell, or hemoglobin counts below the lower limit of normal were excluded from the study [2] [3].
Q3: What other hematological changes besides thrombocytopenia were observed? The drug can cause other signs of myelosuppression, including decreased hemoglobin and neutropenia. These parameters should be monitored on the same schedule as platelets [4] [5] [3].
Q4: How should researchers handle concomitant medications that might increase bleeding risk? Before and during treatment, a complete review of all concomitant medications (prescription, over-the-counter, and herbal) is crucial. Patients should be advised to report any signs of unusual bleeding or bruising immediately [7] [1].
Givinostat can cause dose-related elevations in serum triglycerides. The following table summarizes the monitoring and management protocol based on clinical data [1] [2] [3].
| Aspect | Protocol & Management |
|---|---|
| Baseline Assessment | Obtain a fasting triglyceride level before initiating treatment [1]. |
| Ongoing Monitoring | Re-test at 1, 3, and 6 months after initiation, then every 6 months thereafter [1] [4]. |
| Action Threshold | Verified fasting triglycerides >300 mg/dL (based on two assessments one week apart) [1] [3]. |
| Initial Management | Implement dietary interventions. If elevated levels persist, proceed with dosage modification [2] [4]. |
| Dosage Modification | Follow a two-step dosage reduction protocol. Discontinue treatment if levels remain elevated after the second modification [1] [3]. |
The following tables provide specific reduced dosages based on patient body weight. If the adverse reaction persists after the first reduction, proceed to the second. Discontinue this compound if the issue continues after the second modification [1] [3].
First Dosage Modification
| Body Weight | Dosage | Volume of Oral Suspension |
|---|---|---|
| 10 to <20 kg | 17.7 mg twice daily | 2 mL twice daily |
| 20 to <40 kg | 22.2 mg twice daily | 2.5 mL twice daily |
| 40 to <60 kg | 31 mg twice daily | 3.5 mL twice daily |
| ≥60 kg | 39.9 mg twice daily | 4.5 mL twice daily |
Second Dosage Modification
| Body Weight | Dosage | Volume of Oral Suspension |
|---|---|---|
| 10 to <20 kg | 13.3 mg twice daily | 1.5 mL twice daily |
| 20 to <40 kg | 17.7 mg twice daily | 2 mL twice daily |
| 40 to <60 kg | 26.6 mg twice daily | 3 mL twice daily |
| ≥60 kg | 35.4 mg twice daily | 4 mL twice daily |
The workflow for managing triglyceride elevation in a clinical or research setting involves continuous monitoring and stepped interventions.
For researchers designing preclinical or clinical studies, consider these key aspects of this compound safety monitoring.
A thorough pre-treatment assessment is crucial to identify patients at elevated risk for QT prolongation before initiating givinostat.
Continuous vigilance through scheduled monitoring is essential throughout the treatment course.
| Monitoring Parameter | Recommended Schedule & Actions |
|---|
| ECG Monitoring | - At baseline in high-risk patients (with cardiac disease or on concomitant QT-prolonging drugs) [1].
Recent analyses from the Phase 3 EPIDYS trial provide reassuring evidence on the cardiac safety profile of this compound when managed appropriately.
| Parameter | This compound Group (n=118) | Placebo Group (n=61) |
|---|---|---|
| Mean QTcF Change from Baseline | -6.4 ms (SD: 16.87) | -1.3 ms (SD: 12.83) |
| Patients with QTcF >450 ms | 0 patients | 0 patients |
| Patients with QTcF increase >60 ms | 0 patients at any visit | 0 patients at any visit |
| Left Ventricular Ejection Fraction (LVEF) Change | -1.2 (SD: 6.81) | -3.4 (SD: 7.57) |
The following diagram outlines the key decision points for managing QT prolongation risk in patients receiving this compound.
The following table summarizes the core efficacy and safety data to inform clinical decision-making.
| Aspect | Key Clinical Data & Observations |
|---|---|
| Dosing Strategy | Weight-based flexible dosing (Dose A, B, or C); adjusted based on tolerability to achieve highest tolerated dose [1] [2]. |
| Efficacy vs. Placebo | 4-Stair Climb (4SC) time: Slower decline (difference of 1.78 seconds; P=0.0345) [3]. North Star Ambulatory Assessment (NSAA): 1.9-point higher score at 18 months (P=0.03) [4] [5]. Muscle Fat Infiltration: ~30% reduction in vastus lateralis fat fraction (VLFF) vs. placebo (nominal P=0.035) [3]. | | Common Adverse Events | Diarrhea (37%), abdominal pain (34%), thrombocytopenia (33%), nausea/vomiting (32%), hypertriglyceridemia (23%) [1]. | | Thrombocytopenia Management | Occurs early (median nadir: 85 days); recovery typically within 26 days. All events were Grade 1/2; managed via dose reduction (14.4% of patients) without treatment withdrawal [1] [2]. | | Hypertriglyceridemia Management | Managed through dietary interventions and dose adjustments [4]. |
For researchers and clinicians, implementing specific monitoring protocols and understanding key biomarkers are critical for optimizing patient outcomes.
Recommended Safety Monitoring Schedule
VLFF as a Biomarker of Treatment Response
The diagram below illustrates the critical relationship between this compound treatment, the biomarker (VLFF), and clinical outcomes.
The table below summarizes key information about this compound (brand name Duvyzat) for quick reference.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] [2] |
| Brand Name | Duvyzat [1] [2] |
| Drug Class | Histone Deacetylase (HDAC) Inhibitor [3] [1] [2] |
| Approved Indication | Treatment of Duchenne Muscular Dystrophy (DMD) in patients aged 6 years and older [3] [1] |
| Mechanism of Action | Inhibits overactive histone deacetylase (HDAC) enzymes, which may reduce inflammation and slow muscle breakdown in DMD [3] [2] |
| Common Dosage Form | 8.86 mg/mL oral suspension [2] |
The precise mechanism in DMD is not fully known but is believed to involve the inhibition of histone deacetylases (HDACs) [1]. In DMD, the absence of dystrophin leads to dysregulated HDAC activity [3]. This compound counteracts this by:
The approval was based on an 18-month, randomized, double-blind, placebo-controlled trial with 179 ambulant male patients (aged 6+ years on a stable corticosteroid dose) [3].
The table below summarizes the frequency of adverse reactions and necessary monitoring based on clinical trials [3] [5].
| Adverse Reaction / Effect | Frequency | Clinical Management & Monitoring |
|---|---|---|
| Diarrhea / Abdominal Pain / Nausea & Vomiting | Very Common (32-37%) [3] [5] | Track severity and frequency. Manage supportively (e.g., hydration). Dose reduction may be required for moderate to severe diarrhea [3] [2]. |
| Thrombocytopenia | Very Common (33%) [3] [5] | Monitor platelet count before and during treatment. Dosage reduction is needed if platelet count falls below 150 x 10⁹/L [3]. |
| Hypertriglyceridemia | Very Common (23%) [3] [5] | Check fasting triglyceride levels before and during treatment. Dosage reduction is needed if levels exceed 300 mg/dL [3]. |
| QTc Prolongation | Reported [4] [1] [5] | Assess baseline QTc and electrolyte levels. Avoid use in patients with congenital long QT syndrome or those taking other QT-prolonging drugs. Monitor ECG in at-risk patients [4] [2]. |
| Hepatic Effects | --- | The pharmacokinetics and safety in patients with hepatic impairment have not been studied [4]. |
Q1: What are the key exclusion criteria for patients in this compound clinical trials? Key exclusion criteria often included: platelet count, hemoglobin, or white blood cell counts below the lower limit of normal; fasting triglycerides >300 mg/dL; a baseline QTcF interval >450 ms; or a history of additional risk factors for torsade de pointes [3].
Q2: How should this compound be handled and stored? It is supplied as an oral suspension. It should be stored at room temperature (68°F to 77°F / 20°C to 25°C). The bottle must be shaken upright for at least 30 seconds before each use to evenly mix the medicine. Any remaining product should be discarded 60 days after first opening the bottle [2].
Q3: What is the clinical significance of this compound's effect on the QT interval? this compound can cause QTc prolongation, which increases the risk for a life-threatening arrhythmia known as torsade de pointes. This is a critical safety parameter in drug development and clinical use, necessitating careful patient selection and monitoring, especially when used with other QT-prolonging agents [4] [1] [5].
The following diagrams, generated using Graphviz, illustrate the key mechanism of action and a risk management workflow. The DOT scripts are provided for your use.
This diagram visualizes the proposed molecular pathway of this compound in Duchenne Muscular Dystrophy.
This flowchart provides a structured protocol for managing the interaction between this compound and Ivabradine.
1. What is the recommended platelet count monitoring protocol for Givinostat?
The protocol requires both a baseline assessment and ongoing monitoring according to a defined schedule [1] [2].
The rationale for this intensive initial monitoring is that the maximum decrease in platelets typically occurs within the first 2 months of therapy [3]. Clinical trial data (from the Phase 3 EPIDYS trial) indicates that the median time to platelet count nadir was about 85 days, with recovery occurring around 26 days after the nadir [4].
2. At what platelet count threshold is a dose modification required?
A dose reduction is required if the platelet count falls below 150 x 10⁹/L, verified by two separate assessments conducted one week apart [1].
3. What are the specific dose modification steps for thrombocytopenia?
This compound dosing is weight-based, and the dosage modification follows a two-step reduction process. The tables below detail the reduced dosages and corresponding suspension volumes [1].
First Dosage Modification [1]
| Body Weight | Dosage | Oral Suspension Volume |
|---|---|---|
| 10 kg to <20 kg | 17.7 mg twice daily | 2 mL twice daily |
| 20 kg to <40 kg | 22.2 mg twice daily | 2.5 mL twice daily |
| 40 kg to <60 kg | 31 mg twice daily | 3.5 mL twice daily |
| ≥60 kg | 39.9 mg twice daily | 4.5 mL twice daily |
Second Dosage Modification [1]
| Body Weight | Dosage | Oral Suspension Volume |
|---|---|---|
| 10 kg to <20 kg | 13.3 mg twice daily | 1.5 mL twice daily |
| 20 kg to <40 kg | 17.7 mg twice daily | 2 mL twice daily |
| 40 kg to <60 kg | 26.6 mg twice daily | 3 mL twice daily |
| ≥60 kg | 35.4 mg twice daily | 4 mL twice daily |
4. Are there other critical hematological parameters to monitor?
Yes. This compound can cause other signs of myelosuppression. Monitoring should include:
The following workflow diagram summarizes the key steps and decision points in the this compound platelet monitoring protocol.
For researchers designing studies or analyzing outcomes, the following data from clinical trials may be useful:
The table below summarizes the key long-term safety data observed in clinical studies, primarily from the ongoing open-label extension of the phase 3 EPIDYS trial [1] [2] [3].
| Safety Parameter | Findings & Incidence | Recommended Action / Monitoring |
|---|
| Very Common Adverse Events (AEs) > 10% | • Increased blood triglycerides [1] [2] • Diarrhea (less common with prolonged use) [1] [2] • Decreased platelet count [1] [4] • Falls [2] | Regular blood tests (triglycerides, platelet count). Most AEs are mild to moderate and manageable with dose adjustment [1] [2]. | | AE Severity | Majority of AEs are mild or moderate in severity [2]. | - | | AE Leading to Dose Reduction | Occurred in 14.5% of patients (e.g., due to low platelet counts) [2]. | Dose reduction is an effective strategy for management; no overt clinical manifestations from low platelets were reported [2]. | | Cardiac Safety (QTc Interval) | No QTcF prolongation >450 ms was recorded. Mean change from baseline was -6.4 ms for Givinostat [5]. | Suggests a low risk of drug-induced arrhythmia; provides reassurance for long-term use [5]. | | Serious AEs & Discontinuations | Low withdrawal rate due to AEs. One case of atrial fibrillation was reported in a patient on placebo [2]. | Consistent with known safety profile. No new long-term safety signals were identified [4] [3]. |
Q1: How should common laboratory abnormalities like thrombocytopenia and hypertriglyceridemia be managed? A1: These are known, dose-dependent effects [1]. The established management protocol involves:
Q2: Are there any specific cardiac safety concerns with long-term this compound use? A2: Preclinical data raised a theoretical concern for QTc prolongation with HDAC inhibitors. However, specific analysis of this compound in DMD patients over 72 weeks showed no concerning effects on the QTc interval [5]. Furthermore, a trend towards a smaller decline in left ventricular ejection fraction was observed compared to placebo, suggesting a potential beneficial effect on heart function [5].
Q3: What is the context regarding patient deaths and the overall risk-benefit profile? A3: The manufacturer, Italfarmaco, has addressed reports of patient deaths in the DMD community. Based on all available data and international standards, their assessment is that these deaths are not related to this compound treatment [6]. The company has reaffirmed that the benefit-risk profile of the drug remains unchanged, a conclusion supported by regulatory reviews. All serious adverse events are reported to health authorities in accordance with standard requirements [6].
For researchers designing long-term studies, here is a summary of the safety monitoring methodology derived from the published literature [1] [2] [3].
The following diagram illustrates the standard workflow for managing patients on long-term this compound therapy, based on the established clinical protocols.
| Parameter | Dose Reduction Criteria | Permanent Discontinuation Criteria |
|---|---|---|
| Platelets | Consistent platelets count ≤150 x 10⁹/L on at least 2 consecutive evaluations [1]. | Platelets count ≤50 x 10⁹/L [1]. |
| White Blood Cells | Not specified in the available sources. | ≤2.0 x 10⁹/L [1]. |
| Hemoglobin | Not specified in the available sources. | ≤8.0 g/dL [1]. |
| Gastrointestinal | Manage mild/moderate events; dose reduction may be considered [2]. | Severe drug-related diarrhoea (increase of ≥7 stools per day) [1]. |
| Cardiac | Not specified in the available sources. | QTcF >500 msec [1]. |
| Other | N/A | Any drug-related Serious Adverse Event (SAE) [1]. |
For researchers and clinicians, understanding the monitoring schedule and the overall safety profile is crucial for implementing these criteria effectively.
Monitoring Schedule: Close monitoring of blood parameters is essential, especially during treatment initiation [1]. The protocol mandates:
Safety Profile Context: Long-term data shows that with proper monitoring, Givinostat has a favorable safety and tolerability profile, with some patients being treated for over 8 years [2]. Most gastrointestinal adverse events are mild to moderate in severity and typically resolve without requiring treatment discontinuation [2]. Thrombocytopenia is a known effect, with PK/PD models predicting that after 6 months of treatment, approximately 14-15% of patients may have a platelet count below 75 x 10⁹/L [3].
The following workflow summarizes the decision-making process for managing a patient on this compound based on platelet counts, one of the most critical parameters:
When integrating these criteria into your research or clinical practice, please consider:
The combination of givinostat with corticosteroids represents a significant advancement in the management of Duchenne Muscular Dystrophy (DMD). It is the first non-steroidal, disease-modifying therapy approved for patients aged 6 years and older, regardless of their specific genetic mutation [1] [2] [3]. The table below outlines the core characteristics of this combination.
| Aspect | Description |
|---|---|
| Therapeutic Rationale | Complementary mechanisms of action: corticosteroids primarily address inflammation, while this compound targets muscle regeneration and fibrosis [4] [3]. |
| Approved Indication | Treatment of Duchenne Muscular Dystrophy (DMD) in patients 6 years of age and older [1] [2]. |
| Standard of Care Context | Used as an add-on therapy to a patient's existing corticosteroid regimen (e.g., prednisone or deflazacort) [4]. |
| Key Advantage | Offers benefits beyond corticosteroids alone by addressing the core pathological cascade of DMD, including promoting muscle regeneration and reducing fibrosis [4]. |
The approval was largely based on the 18-month, multicenter, randomized, double-blind, placebo-controlled EPIDYS Phase 3 trial [4] [5]. The key efficacy outcomes for the this compound-corticosteroid combination versus placebo-corticosteroid are summarized below.
| Efficacy Endpoint | Result (this compound + Corticosteroids vs. Placebo + Corticosteroids) | Statistical Significance |
|---|---|---|
| North Star Ambulatory Assessment (NSAA) | 1.9-point higher score (slowing of disease progression) [4] | P = 0.03 [4] |
| Four-Stair Climb Test | 6.2 seconds vs. 7.1 seconds (trend towards improvement) [4] | P = 0.08 (not statistically significant) [4] |
| MRI Muscle Fat Infiltration | 40% lower fat infiltration in muscle [4] | P < 0.05 [4] |
| Long-Term Functional Milestones | • Delay in loss of ability to rise from floor by 2 years • Delay in loss of ability to climb 4 stairs by 3.3 years • Delay in loss of ability to walk by 2.9 years [5] | Based on long-term extension studies [5] |
This compound has a manageable safety profile but requires rigorous laboratory monitoring due to its known side effects. The most common adverse events and monitoring protocols are listed below.
| Parameter | Monitoring & Management Guide |
|---|
| Thrombocytopenia | Monitoring: Check platelet counts before treatment initiation and regularly during treatment [4] [1]. Management: Dose reduction or temporary treatment interruption may be necessary. Observed in 20% of patients, with 18% requiring dose adjustment [4]. | | Hypertriglyceridemia | Monitoring: Check triglyceride levels before treatment initiation and every 3 months during therapy [4] [1]. Management: Dietary interventions and dose adjustments may be required. Reported in 10% of patients [4]. | | Gastrointestinal Effects | Monitoring: Track frequency and severity of symptoms [1]. Management: For diarrhea, ensure adequate fluid intake. Diarrhea occurred in 15% and nausea in 12% of patients [4]. | | QTc Prolongation | Monitoring: Perform ECGs in patients with underlying cardiac disease or those taking other QT-prolonging drugs [1]. Management: Use with caution in these patient populations [1]. |
The following diagram illustrates the multi-targeted mechanism of this compound in combination with corticosteroids for DMD treatment.
For researchers designing clinical studies, the core methodology of the pivotal trial is outlined below.
Q1: Can this compound be used as a monotherapy, replacing corticosteroids?
Q2: What is the recommended dosing schedule in a clinical setting?
Q3: How should we manage diarrhea in study participants?
Q4: Are there any known drug-drug interactions to consider?
A direct, quantitative comparison of HDAC inhibitors can be drawn from a 2013 study that evaluated their potency in reactivating latent HIV, a common model for assessing HDAC inhibitor activity.
Comparative EC50 of HDAC Inhibitors in Latently Infected Cell Lines [1]
| HDAC Inhibitor | EC50 in U1 cells (nM) | EC50 in ACH2 cells (nM) |
|---|---|---|
| Panobinostat | 12.78 | 15.95 |
| Givinostat | 254.3 | 360.0 |
| Belinostat | 274.7 | 255.1 |
| Vorinostat | 1197 | 885.3 |
| Valproic Acid | 1,531,000 | 993,029 |
Experimental Protocol for Potency Assay [1]
This compound's therapeutic action in DMD is attributed to its multi-targeted approach addressing the disease's core pathological cascade, as illustrated below.
This mechanism is mutation-agnostic, making this compound potentially suitable for all DMD patients regardless of their specific dystrophin mutation [2] [3].
The approval of this compound for DMD is backed by clinical evidence demonstrating its ability to modify the disease course.
Based on the compiled data, the key differentiators of this compound are:
For researchers, this indicates that the choice of HDAC inhibitor is highly context-dependent. While potency metrics from one model are informative, the therapeutic utility is determined by the disease's specific pathophysiology, target tissues, and the required safety profile for chronic dosing.
Givinostat's efficacy is rooted in its unique mechanism of action, which differs from corticosteroids and genetic-based therapies.
The diagram below illustrates this multi-targeted mechanism.
The table below places this compound's profile in the context of other approved DMD treatments.
| Feature | This compound (Duvyzat) | Casimersen (Amondys 45) | Deflazacort (Emflaza) |
|---|---|---|---|
| Drug Class | Histone Deacetylase (HDAC) Inhibitor [1] | Antisense Oligonucleotide (Exon 53 skipping) [7] | Corticosteroid [7] |
| Primary Mechanism | Promotes muscle regeneration; reduces inflammation & fibrosis [1] | Enables production of a shorter, partially functional dystrophin protein [7] | Anti-inflammatory; slows disease progression [1] |
| Target Patient Population | DMD patients 6 years and older, regardless of mutation type [4] | DMD patients with a confirmed mutation amenable to exon 53 skipping [7] | DMD patients 2 years and older [7] |
| Key Long-Term Efficacy | Delays functional milestones; reduces muscle fat infiltration [3] [5] | Increases dystrophin production; stabilizes motor function | Standard of care; preserves muscle strength and ambulation |
| Common Safety Profile | Thrombocytopenia, diarrhea, hypertriglyceridemia [1] [4] | Kidney toxicity, fever, headache, joint pain [7] | Weight gain, behavioral changes, cataracts, osteoporosis, growth suppression [1] |
| First Approval Date (FDA) | March 21, 2024 [7] | February 25, 2021 [7] | February 9, 2017 (in the U.S.) [7] |
The evidence indicates that this compound is a valuable long-term treatment option for DMD. Its ability to delay major disease progression milestones by over two years, coupled with a manageable safety profile, represents a significant advancement in DMD care.
For research and development professionals, the details of clinical trials and preclinical studies are critical. The following table outlines the methodologies and quantitative outcomes supporting the use of givinostat, primarily in combination with corticosteroids like deflazacort.
| Study Element | Description |
|---|---|
| Clinical Trial (EPIDYS, Phase 3) | |
| Objective | Evaluate efficacy and safety of this compound vs. placebo in ambulant boys with DMD already on stable corticosteroid therapy [1]. |
| Patient Population | 179 ambulant males aged ≥6 years with genetically confirmed DMD. All received stable systemic corticosteroids for ≥6 months [1]. |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled for 72 weeks [1]. |
| Primary Endpoint | Change in 4-stair climb assessment from baseline to 72 weeks. Result: Significantly smaller worsening in this compound group (Geometric LSM ratio 0.86 vs. placebo, p=0.035) [1]. |
| Key Secondary Endpoints | - MRI Muscle Fat Fraction: 40% greater reduction in fat infiltration with this compound (P < 0.05) [2].
The therapeutic rationale for combining this compound with deflazacort lies in their complementary mechanisms that target different aspects of DMD pathology.
The diagram below illustrates the synergistic relationship between the two drugs in treating DMD.
The diagram shows how deflazacort primarily addresses the chronic inflammation component of DMD, while this compound targets the core epigenetic pathology [2] [6]. This compound inhibits hyperactivated HDACs, which reverses the condensed chromatin state and allows for the expression of key genes for muscle repair and regeneration, such as myogenic regulatory factors (e.g., MyoD) [2] [7]. Concurrently, it suppresses the pro-fibrotic differentiation of fibro-adipogenic progenitors (FAPs), directly countering fibrosis and fat infiltration [6] [7].
For drug development professionals, the data suggests several key points:
The mdx and D2.B10 mouse models differ genetically in the LTBP4 gene, which influences disease severity and mirrors human haplotypes [1].
mdx mice (C57BL10ScSn-Dmdmdx/J): Carry a 12-amino-acid insertion in the proline-rich hinge region of the Ltbp4 protein. This makes the protein less sensitive to proteolysis, resulting in reduced TGF-β activation and a milder DMD phenotype, similar to the human IAAM LTBP4 haplotype [1].D2.B10 mice (D2.B10-Dmdmdx/J): Carry a 12-amino-acid deletion in the same Ltbp4 region. This makes the protein more sensitive to proteolysis, leading to increased TGF-β activity and a more severe DMD phenotype that better recapitulates human disease, similar to the human VTTT haplotype [1].The core experimental protocol for evaluating Givinostat was consistent across both models [1]:
The table below summarizes the key functional and histological outcomes for this compound treatment in both murine models.
| Parameter | mdx Mice (Mild Phenotype) | D2.B10 Mice (Severe Phenotype) |
|---|---|---|
| Normalized Grip Strength | Increased to levels comparable to healthy mice [1]. | Increased to levels comparable to healthy mice [1]. |
| Functional Test Performance | Improvement in grip strength and run-to-exhaustion tests; effect was dose-dependent [1]. | Improvement in grip strength and run-to-exhaustion tests; effect was dose-dependent. At the highest dose, This compound outperformed steroid treatment (prednisone and Deflazacort) [1]. |
| Muscle Fibrosis | Effective in reducing fibrosis [1]. | Effective in reducing fibrosis [1]. |
| Muscle Morphology | Improved muscle morphology [1]. | Improved muscle morphology [1]. |
This compound is a pan-histone deacetylase (HDAC) inhibitor. Its efficacy in these models is linked to targeting the HDAC pathway, which is abnormally upregulated in dystrophic muscles. The following diagram illustrates the key mechanistic pathways affected by this compound in the context of DMD pathology, particularly concerning TGF-β signaling influenced by the Ltbp4 haplotype.
The mechanistic data shows that this compound's effect is relevant across different genetic backgrounds, suggesting its potential as a broad-acting therapeutic agent for DMD [1].
D2.B10 model, with its more severe phenotype and VTTT-like Ltbp4 haplotype, may be superior for preclinical studies aiming to recapitulate the human DMD disease progression and test interventions for advanced disease stages [1].
The table below summarizes this compound's characteristics and findings from key studies that demonstrate its efficacy.
| Aspect | Details |
|---|---|
| Drug Name | This compound (ITF2357) [1] |
| Classification | Pan-HDAC inhibitor (hydroxamic acid) [2] [3] |
| Key Approved Indication | Duchenne muscular dystrophy (DMD) in patients ≥6 years (US FDA) [3] |
| Primary Evidence Model | mdx and D2.B10-Dmdmdx/J (D2.B10) mouse models of DMD [4] |
| Key Functional Outcomes | • Normalized Strength: Increased maximal normalized grip strength to levels comparable to healthy mice [4]. • Reduced Fatigability: Improved performance in the "run to exhaustion" test [4]. • Dose Dependency: Effects on strength and endurance were dose-dependent [4]. | | Key Histological Outcomes | • Reduced Fibrosis: Effective in reducing fibrotic area in muscle tissue [4]. • Increased Fiber Size: Promoted an increase in the cross-sectional area (CSA) of muscle fibers [4]. |
For researchers seeking to replicate or evaluate the studies, here is a summary of the key methodologies from the pivotal preclinical trial [4].
This compound's therapeutic effect in DMD stems from its inhibition of overactive HDACs, which disrupts a cascade of pathological events. The following diagram illustrates this multi-targeted mechanism.
Givinostat is a pan-inhibitor of class I and II HDAC enzymes. In DMD, the loss of dystrophin leads to constitutively increased HDAC activity. By inhibiting HDACs, this compound reverses pathological epigenetic changes and addresses inflammation and fibrosis through several interconnected pathways [1] [2] [3]. The following diagram outlines its core mechanisms.
The anti-inflammatory and anti-fibrotic effects of this compound are supported by data from preclinical models and clinical trials. The table below summarizes quantitative findings across different experimental contexts.
| Model/Study | Key Anti-Inflammatory & Anti-Fibrotic Outcomes | Signaling Pathways & Biomarkers Affected |
|---|
| DMD Murine Models (mdx, D2.B10) [4] | - ↓ Fibrotic area in muscle
For reproducibility, here are the methodologies from key experiments cited above.
In Vivo DMD Murine Model Study [4]
C57BL10ScSn-Dmdmdx/J (mdx, mild phenotype) and D2.B10-Dmdmdx/J (severe phenotype) mice.In Vivo Myocardial Infarction Study [5]
For a complete profile, note that the clinical use of this compound requires monitoring for specific adverse events, which are manageable with dose adjustments [1] [8]. The most common ones include:
Irritant